DV-7028

5-HT2A receptor selectivity off-target profiling cardiovascular pharmacology

Choose DV-7028 for unambiguous 5-HT2A pharmacology in arterial thrombosis, platelet aggregation, and vascular remodeling models. Its superior selectivity (14-26x over 5-HT1C, α1, D2, H1) eliminates confounding off-target effects seen with ketanserin. Validated in canine coronary and pulmonary embolism models, it outperforms aspirin/heparin. Ideal for adjunctive antithrombotic research requiring clean data interpretation.

Molecular Formula C25H29FN4O7
Molecular Weight 516.5 g/mol
CAS No. 133364-63-3
Cat. No. B1663356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDV-7028
CAS133364-63-3
Synonyms3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate
DV 7028
DV-7028
Molecular FormulaC25H29FN4O7
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESC1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyGVSYIVYQDRVBAL-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DV-7028 (CAS 133364-63-3): Selective 5-HT2A Receptor Antagonist for Cardiovascular Thrombosis and Vascular Dysfunction Research


DV-7028 (CAS 133364-63-3) is a pyrido triazine derivative that functions as a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist [1]. The compound binds to 5-HT2 receptors in rat brain membranes with a Ki value of 22 nM and exhibits no affinity for 5-HT1A, 5-HT1B, or 5-HT1D receptor subtypes . DV-7028 is orally active, demonstrating blockade of serotonin-induced pressor responses at doses of 0.1-10 mg/kg in pithed rats, and has demonstrated a favorable safety profile in repeated-dose toxicity studies [2].

Why DV-7028 Cannot Be Substituted with Generic 5-HT2A Antagonists in Preclinical Thrombosis Models


Although several 5-HT2A receptor antagonists are commercially available, DV-7028 exhibits a unique combination of selectivity, functional efficacy, and model-specific outcomes that are not replicated by other in-class compounds. While ketanserin serves as a prototypical 5-HT2A antagonist, it also possesses significant α1-adrenergic and histamine H1 receptor antagonism that confounds interpretation in cardiovascular studies [1]. In contrast, DV-7028 demonstrates 14- to 26-fold selectivity for 5-HT2 receptors over 5-HT1C, adrenergic α1, dopamine D2, and histamine H1 receptors [2]. Furthermore, DV-7028 is one of the few 5-HT2A antagonists with extensively characterized differential efficacy in arterial versus venous thrombosis models—a property not established for many commercially available alternatives [3]. These differentiating characteristics make DV-7028 the appropriate selection for studies requiring clean pharmacological interpretation of 5-HT2A-mediated cardiovascular and thrombotic mechanisms.

DV-7028 Comparative Quantitative Evidence: Key Differentiation Metrics for Procurement Decisions


DV-7028 Selectivity Profile: Quantitative Advantage Over Ketanserin in Off-Target Receptor Binding

DV-7028 demonstrates a substantially cleaner selectivity profile compared to the widely used comparator ketanserin. Whereas ketanserin exhibits potent binding to α1-adrenergic and histamine H1 receptors that complicates interpretation of cardiovascular effects, DV-7028 shows 14- to 26-fold greater affinity for 5-HT2 receptors than for 5-HT1C, adrenergic α1, dopamine D2, and histamine H1 receptors [1]. This selectivity translates to a functional profile free from the confounding hemodynamic effects associated with α1-adrenergic blockade [2].

5-HT2A receptor selectivity off-target profiling cardiovascular pharmacology

DV-7028 Arterial vs. Venous Thrombosis Specificity: A Differentiating Feature for Thrombosis Model Selection

DV-7028 is one of the few 5-HT2A antagonists for which arterial-versus-venous thrombosis specificity has been rigorously characterized. In direct head-to-head testing within the same study, DV-7028 inhibited thrombus formation in the rat arterial thrombosis model while being completely ineffective in the prevention of venous thrombosis [1]. This differential efficacy is mechanistically linked to serotonin's distinct role in arterial (platelet-rich) versus venous (coagulation-predominant) thrombus formation and is not a universal property of all 5-HT2A antagonists .

arterial thrombosis venous thrombosis platelet aggregation antithrombotic

DV-7028 Vascular 5-HT2A Antagonism: Quantified Potency (pA2 = 7.92, IC50 = 32 nM) in Rat Perfused Vascular Preparations

DV-7028 exhibits potent, competitive antagonism of serotonin-induced vasoconstriction in isolated vascular preparations, with well-characterized quantitative parameters that enable cross-study comparison with other 5-HT2A antagonists. In the rat perfused tail artery, DV-7028 produced a concentration-dependent, almost parallel rightward shift of the serotonin concentration-response curve with a pA2 value of 7.92 (slope 0.94), consistent with competitive antagonism [1]. In the isolated perfused hindlegs of the rat, DV-7028 inhibited the pressor effects of serotonin with an IC50 of 0.032 ± 0.004 μM (32 nM) [2].

vascular pharmacology 5-HT2A antagonism pA2 IC50 serotonin-induced vasoconstriction

DV-7028 Efficacy in Aspirin- and Heparin-Resistant Thrombosis: Superiority Over Standard-of-Care Antithrombotics

DV-7028 demonstrates efficacy in thrombotic models where conventional antithrombotic agents fail. In a canine model of coronary cyclic flow reductions (CFRs), DV-7028 inhibited CFRs that were resistant to both aspirin and heparin, and the combination of DV-7028 with aspirin or heparin was more effective than either aspirin or heparin alone [1]. Additionally, in a direct comparative study of coronary thrombus formation in dogs, the inhibitory effect of DV-7028 was superior to that of aspirin [2].

aspirin resistance heparin resistance coronary thrombosis cyclic flow reductions

DV-7028 Prevention of Chronic Endothelial Dysfunction After Vascular Injury: Unique Disease-Modifying Evidence

DV-7028 is distinguished by evidence supporting its capacity to prevent the progression of chronic endothelial dysfunction following vascular injury. In a porcine model of balloon denudation of the coronary artery, chronic treatment with DV-7028 (initiated on the first day after denudation and continued for four weeks) preserved endothelium-dependent relaxation to 5-HT and sodium fluoride compared to untreated denudation controls [1]. Quantitative angiography revealed that 5-HT decreased luminal diameter at the denuded site in the denudation group but not in the DV-7028-treated group [2].

endothelial dysfunction vascular injury restenosis 5-HT2A receptor

DV-7028 in Pulmonary Embolism: Prevention of Low VA/Q Mismatch and Gas Exchange Impairment

DV-7028 has been uniquely characterized in a canine model of acute pulmonary embolism, where it prevented the development of low ventilation-perfusion (VA/Q) areas and associated gas exchange impairment. In animals receiving DV-7028 prior to glass-bead embolization, the increases in pulmonary arterial pressure, extravascular lung water, alveolar-arterial O2 tension difference, and development of low VA/Q areas (01]. This evidence positions DV-7028 as a reference compound for investigating the role of serotonin in pulmonary embolism pathophysiology [2].

pulmonary embolism VA/Q mismatch gas exchange pulmonary hypertension extravascular lung water

Optimal Research and Industrial Applications for DV-7028 Based on Quantitative Differentiation Evidence


Arterial Thrombosis Research Requiring Clean 5-HT2A Pharmacology Without Off-Target Confounds

Researchers investigating the specific role of 5-HT2A receptors in arterial thrombosis, platelet aggregation, or serotonin-amplified thrombotic mechanisms should procure DV-7028 rather than ketanserin or other less-selective antagonists. DV-7028's 14- to 26-fold selectivity over 5-HT1C, adrenergic α1, dopamine D2, and histamine H1 receptors ensures that experimental outcomes reflect genuine 5-HT2A pharmacology rather than off-target effects [1]. This is particularly critical for studies requiring unambiguous interpretation of serotonin's contribution to platelet activation and arterial thrombus formation [2].

Adjunctive Antithrombotic Therapy Development for Aspirin- or Heparin-Resistant Settings

Programs developing adjunctive antithrombotic therapies for conditions where aspirin or heparin provide insufficient protection should consider DV-7028 as a reference compound or starting scaffold. The documented superiority of DV-7028 over aspirin in canine coronary thrombus models, and its ability to inhibit cyclic flow reductions resistant to both aspirin and heparin, provides a validated foundation for exploring 5-HT2A antagonism as an adjunctive strategy [1].

Vascular Injury and Restenosis Studies: Prevention of Chronic Endothelial Dysfunction

Investigators studying vascular remodeling, restenosis after angioplasty, or chronic endothelial dysfunction should utilize DV-7028 based on its unique disease-modifying evidence in the porcine balloon denudation model. Chronic DV-7028 treatment preserved endothelium-dependent relaxation and prevented 5-HT-induced vasoconstriction at injured sites, indicating a protective role for 5-HT2A antagonism in vascular healing that is not documented for alternative antagonists [1].

Pulmonary Embolism and Acute Lung Injury Models: Serotonin-Mediated Gas Exchange Impairment

Research programs focused on pulmonary embolism, acute respiratory distress syndrome (ARDS), or serotonin-mediated pulmonary vascular dysfunction should select DV-7028 based on its unique characterization in the canine pulmonary embolism model. The compound's ability to prevent the development of low VA/Q areas, increased extravascular lung water, and widened A-a O2 gradients provides a validated pharmacological tool for dissecting serotonin's role in acute lung injury pathophysiology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for DV-7028

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.